N-Hydroxy-1H-indole-5-carboximidamide N-Hydroxy-1H-indole-5-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17814649
InChI: InChI=1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12)
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

N-Hydroxy-1H-indole-5-carboximidamide

CAS No.:

Cat. No.: VC17814649

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-1H-indole-5-carboximidamide -

Specification

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name N'-hydroxy-1H-indole-5-carboximidamide
Standard InChI InChI=1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12)
Standard InChI Key DHTQQBRENWRGQL-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=CN2)C=C1/C(=N/O)/N
Canonical SMILES C1=CC2=C(C=CN2)C=C1C(=NO)N

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Hydroxy-1H-indole-5-carboximidamide consists of an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring) substituted at the 5-position with a carboximidamide group (-C(=NH)NH₂) and a hydroxyl (-OH) group attached to the imidamide nitrogen. The planar indole system facilitates π-π stacking interactions, while the polar functional groups enhance solubility in polar solvents like ethanol and water.

Key structural features:

  • IUPAC Name: N-Hydroxy-1H-indole-5-carboximidamide

  • Molecular Formula: C₉H₉N₃O

  • Molecular Weight: 175.19 g/mol

  • SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N

The presence of both electron-donating (hydroxyl) and electron-withdrawing (imidamide) groups creates a push-pull electronic effect, influencing reactivity in nucleophilic and electrophilic reactions.

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via hydroxylamine-mediated functionalization of 1H-indole-5-carboximidamide. Vulcanchem reports a two-step process:

  • Preparation of 1H-indole-5-carboximidamide: Achieved through nitration and reduction of indole-5-carboxylic acid.

  • Hydroxylation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux conditions (60–80°C, 6–8 hours).

Reaction equation:
1H-indole-5-carboximidamide+NH2OHEtOH, ΔN-Hydroxy-1H-indole-5-carboximidamide\text{1H-indole-5-carboximidamide} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, Δ}} \text{N-Hydroxy-1H-indole-5-carboximidamide}

Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) is used to monitor reaction progress, yielding a purified product with >95% purity.

Challenges and Yield Improvements

Key challenges include:

  • Byproduct formation: Competing reactions at the indole nitrogen may produce N-oxide derivatives.

  • Low solubility: Polar solvents like DMSO are required for large-scale synthesis.
    Optimization strategies involve pH control (pH 7–8) and catalytic amounts of triethylamine to suppress side reactions.

Biological Activities and Mechanisms

Anticancer Effects

N-Hydroxy-1H-indole-5-carboximidamide demonstrates potent antiproliferative activity against human cancer cell lines, including MCF-7 (breast) and A549 (lung) cells. Mechanistic studies reveal:

  • Apoptosis induction: Upregulation of pro-apoptotic Bax and caspase-3/9, coupled with downregulation of anti-apoptotic Bcl-2.

  • Cell cycle arrest: G1/S phase arrest via inhibition of cyclin-dependent kinases (CDKs).

Table 1: IC₅₀ Values Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
MCF-712.3
A54918.7
HeLa24.1

Immunomodulatory Activity

The compound inhibits IDO1, an enzyme that catalyzes tryptophan degradation into kynurenine, a pathway implicated in tumor immune evasion. By blocking IDO1, it restores tryptophan levels and enhances T-cell-mediated tumor cytotoxicity.

Mechanistic insights:

  • Binding affinity: Molecular docking shows a binding energy of -8.2 kcal/mol at the IDO1 active site.

  • In vivo efficacy: Reduces tumor volume by 42% in murine melanoma models at 10 mg/kg/day.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison of Indole Derivatives

CompoundSubstituent PositionKey ActivityIC₅₀ (μM, MCF-7)
N-Hydroxy-1H-indole-5-carboximidamide5Anticancer, IDO1 inhibition12.3
N'-hydroxy-1H-indole-2-carboximidamide2Antimicrobial28.9
N-Hydroxy-5-methyl-1H-indole-3-carboximidamide3Anti-inflammatory35.6

The 5-carboximidamide substitution confers superior anticancer potency compared to analogues, likely due to enhanced target binding .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could improve solubility and tumor accumulation. Preliminary studies show a 2.3-fold increase in bioavailability with LNPs.

Combination Therapies

Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) are under investigation to amplify antitumor immune responses.

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